molecular formula C7H9N3O2 B6165525 methyl 2-(4-aminopyrimidin-5-yl)acetate CAS No. 1782271-75-3

methyl 2-(4-aminopyrimidin-5-yl)acetate

Cat. No. B6165525
CAS RN: 1782271-75-3
M. Wt: 167.2
InChI Key:
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Description

Methyl 2-(4-aminopyrimidin-5-yl)acetate, or MAPA, is an organic compound belonging to the class of pyrimidines. It is a white, crystalline solid that is soluble in water and polar organic solvents. It is widely used in scientific research due to its versatile properties and wide range of applications.

Scientific Research Applications

MAPA is widely used in scientific research due to its versatile properties. It has been used in a variety of studies, including those related to drug metabolism, enzyme inhibition, and protein-ligand interactions. It has also been used in studies related to cancer, inflammation, and neurodegenerative diseases. In addition, it has been used in studies related to the development of new drugs and drug delivery systems.

Mechanism of Action

MAPA acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active sites of the enzymes and blocks their activity. This prevents the breakdown of drugs, allowing them to remain in the body for longer periods of time. In addition, it has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical and Physiological Effects
MAPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, inflammation, cancer, and neurodegenerative diseases. In addition, it has been shown to increase the bioavailability of drugs and enhance the absorption of drugs. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

MAPA has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. In addition, it is relatively stable and has a wide range of applications. However, it is also relatively expensive and may be toxic at high concentrations.

Future Directions

The future of MAPA is promising. It is being studied for its potential applications in the development of new drugs and drug delivery systems. In addition, it is being studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Furthermore, it is being studied for its potential applications in the development of new enzymes and enzyme inhibitors.

Synthesis Methods

MAPA can be synthesized in three steps. The first step involves the reaction of 4-aminopyrimidine with methyl acetate in the presence of an acid catalyst. The second step involves the condensation of the resulting product with dimethylformamide in the presence of a base catalyst. The third step involves the hydrolysis of the resulting product with an acid catalyst. The overall process is a simple and efficient one that yields high yields of the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-aminopyrimidin-5-yl)acetate involves the reaction of 4-aminopyrimidine-5-carboxylic acid with methyl chloroacetate in the presence of a base to form the desired product.", "Starting Materials": [ "4-aminopyrimidine-5-carboxylic acid", "methyl chloroacetate", "base (e.g. triethylamine)" ], "Reaction": [ "Add 4-aminopyrimidine-5-carboxylic acid and base to a reaction flask", "Stir the mixture at room temperature until the base is dissolved", "Add methyl chloroacetate dropwise to the reaction mixture while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to dissolve any salts", "Extract the product with an organic solvent (e.g. ethyl acetate)", "Dry the organic layer with anhydrous sodium sulfate", "Filter the organic layer to remove the drying agent", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS RN

1782271-75-3

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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